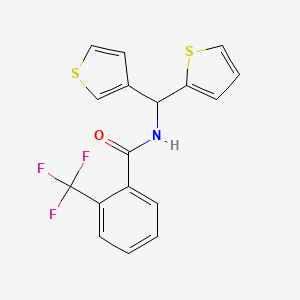
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H12F3NOS2 and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of thiophene rings and a trifluoromethyl group. The synthesis typically involves multi-step reactions, including coupling reactions that yield the desired thiophene derivatives.
Synthesis Overview
- Starting Materials : Thiophene derivatives, trifluoromethylbenzamide.
- Reagents : Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
- Conditions : Reactions are often performed in organic solvents such as dichloromethane under controlled temperatures.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including the compound . For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, with MIC values comparable to established antibiotics. In particular, electron-withdrawing groups like trifluoromethyl enhance its antibacterial activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that thiophene derivatives can inhibit tumor cell growth while sparing normal cells:
- Mechanism of Action : The compound interacts with specific cellular pathways involved in cancer cell proliferation and apoptosis, leading to reduced viability in tumorigenic cell lines while showing minimal effects on non-tumorigenic cells .
3. Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Antimicrobial Study : A study assessed the antimicrobial activity against multiple strains, revealing that modifications in the thiophene structure significantly impacted activity levels.
- Cancer Cell Line Study : Another investigation focused on the growth inhibition of various cancer cell lines, demonstrating potent activity at low concentrations with minimal toxicity to healthy cells.
4. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics play a crucial role in its efficacy, suggesting that further exploration could lead to the development of novel therapeutic agents.
Propriétés
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NOS2/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-15(11-7-9-23-10-11)14-6-3-8-24-14/h1-10,15H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDYWRGEXZPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













